Cas no 1821776-37-7 ((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 化学的及び物理的性質
名前と識別子
-
- (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
- (S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
- tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
- 1821776-37-7
- CS-0196899
- AS-77918
- SCHEMBL24936505
- MFCD26792479
- (S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
-
- MDL: MFCD26792479
- インチ: 1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
- InChIKey: QEHPTNBZJUDZGO-IUCAKERBSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)[C@@H](C1)[C@H](C)O
計算された属性
- 精确分子量: 231.14705815g/mol
- 同位素质量: 231.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 59
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN682-200mg |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |
1821776-37-7 | 97% | 200mg |
1699.0CNY | 2021-07-15 | |
Chemenu | CM512144-250mg |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 250mg |
$205 | 2022-09-29 | |
eNovation Chemicals LLC | Y1015242-250mg |
(S)-4-BOC-3-((S)-1-HYDROXYETHYL)MORPHOLINE |
1821776-37-7 | 97% | 250mg |
$695 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN682-50mg |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |
1821776-37-7 | 97% | 50mg |
679.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1224767-1g |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 95% | 1g |
$650 | 2024-06-03 | |
Cooke Chemical | BD0907953-250mg |
(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 250mg |
RMB 1207.20 | 2025-02-21 | |
Advanced ChemBlocks | B-1257-1G |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |
1821776-37-7 | 95% | 1G |
$760 | 2023-09-15 | |
Advanced ChemBlocks | B-1257-5G |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |
1821776-37-7 | 95% | 5G |
$1,950 | 2023-09-15 | |
Cooke Chemical | BD0907953-100mg |
(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 100mg |
RMB 805.60 | 2025-02-21 | |
Cooke Chemical | BD0907953-1g |
(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 1g |
RMB 3017.60 | 2025-02-21 |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholineに関する追加情報
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine: A Comprehensive Overview
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, also known by its CAS number 1821776-37-7, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the morpholine family, which has been widely studied for its applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a morpholine ring with specific substituents that confer unique chemical properties and reactivity.
The morpholine ring in (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine serves as a versatile scaffold for various chemical modifications. The presence of the Boc (tert-butoxycarbonyl) group at position 4 and the (S)-1-hydroxyethyl group at position 3 introduces stereochemistry and functional diversity to the molecule. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity and synthetic utility.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects. The (S) configuration at both the Boc and hydroxyethyl groups in this compound suggests a potential for enantioselective interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine can be prepared through a variety of routes, including ring-opening reactions of epoxides or through the modification of existing morpholine derivatives. The use of chiral auxiliary groups, such as Boc, has been instrumental in achieving high enantiomeric excess during the synthesis process, ensuring the production of pure enantiomers for subsequent studies.
From an application standpoint, this compound has shown potential in several areas. For instance, its morpholine backbone is known to exhibit good membrane permeability, making it suitable for drug delivery systems. Additionally, the hydroxyethyl group introduces hydrophilic properties, which can enhance solubility and bioavailability when incorporated into drug molecules.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of compounds like (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine against various therapeutic targets. Molecular docking studies have revealed that this compound could potentially bind to G-protein coupled receptors (GPCRs) and kinases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, stereochemical properties, and potential biological activity make it a subject of ongoing research interest. As new insights into its synthesis, characterization, and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern medicine.
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